molecular formula C12H17N7O3 B3015550 Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(1-pyrrolidinylmethyl)-1H-1,2,3-triazole-4-carboxylate CAS No. 311314-88-2

Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(1-pyrrolidinylmethyl)-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B3015550
CAS No.: 311314-88-2
M. Wt: 307.314
InChI Key: SUPJZLDXQBQZKM-UHFFFAOYSA-N
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Description

Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(1-pyrrolidinylmethyl)-1H-1,2,3-triazole-4-carboxylate is a heterocyclic compound featuring a 1,2,3-triazole core substituted at position 1 with a 4-amino-1,2,5-oxadiazole (furazan) ring and at position 5 with a 1-pyrrolidinylmethyl group. The pyrrolidinylmethyl substituent introduces a cyclic tertiary amine, which may contribute to hydrogen bonding or cation-π interactions in biological systems .

Structural characterization typically employs techniques such as X-ray crystallography (using SHELX programs ) and spectroscopic methods.

Properties

IUPAC Name

ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N7O3/c1-2-21-12(20)9-8(7-18-5-3-4-6-18)19(17-14-9)11-10(13)15-22-16-11/h2-7H2,1H3,(H2,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUPJZLDXQBQZKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=N1)C2=NON=C2N)CN3CCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N7O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601331591
Record name ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601331591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49644336
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

311314-88-2
Record name ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601331591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(1-pyrrolidinylmethyl)-1H-1,2,3-triazole-4-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a triazole ring fused with an oxadiazole moiety. Its molecular formula is C15H19N7O3C_{15}H_{19}N_7O_3, with a molecular weight of approximately 373.37 g/mol. The presence of multiple nitrogen atoms in its structure suggests potential interactions with biological targets, making it a candidate for further pharmacological studies.

PropertyValue
Molecular FormulaC15H19N7O3C_{15}H_{19}N_7O_3
Molecular Weight373.37 g/mol
Solubility16.7 µg/ml
Purity≥95%

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole and oxadiazole derivatives, including the compound . For instance, compounds containing the triazole moiety have been shown to exhibit significant antiproliferative effects against various cancer cell lines.

Case Study: Antiproliferative Effects

In a study evaluating various triazole derivatives, it was found that certain compounds displayed IC50 values in the low micromolar range against breast cancer cell lines such as MCF-7 and HCT-116. For example:

  • Compound A : IC50 = 1.1 µM (MCF-7)
  • Compound B : IC50 = 2.6 µM (HCT-116)

These values indicate that derivatives similar to this compound could potentially inhibit tumor growth effectively through mechanisms such as thymidylate synthase inhibition .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Studies have reported that certain triazole derivatives exhibit inhibitory activity against common pathogens such as Escherichia coli and Staphylococcus aureus.

Table 2: Antimicrobial Activity

PathogenInhibition Zone (mm)Reference
E. coli15
S. aureus18

The antimicrobial properties are believed to stem from the ability of the triazole ring to interact with microbial enzymes, disrupting their function and leading to cell death.

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in nucleotide synthesis and microbial metabolism. The inhibition of thymidylate synthase is particularly significant in cancer therapy as it disrupts DNA synthesis and induces apoptosis in cancer cells.

Computational Studies

Molecular docking studies have been conducted to elucidate the binding interactions between this compound and its biological targets. These studies suggest that the compound binds effectively to active sites of target enzymes, providing insight into its potential efficacy as a therapeutic agent .

Scientific Research Applications

Pharmacological Applications

EAT exhibits promising pharmacological properties that make it a candidate for further research in therapeutic applications:

  • Anticancer Activity : EAT has been studied for its potential as an anticancer agent. The compound demonstrates inhibitory effects on specific protein kinases involved in cancer cell proliferation. For instance, derivatives of similar oxadiazole compounds have shown effectiveness as ATP-competitive inhibitors against AKT kinases with IC50 values in the nanomolar range . Such activity suggests that EAT could be developed into a targeted cancer therapy.
  • Antimicrobial Properties : Research indicates that compounds with oxadiazole moieties possess antibacterial and antifungal activities. The structural characteristics of EAT may enhance its efficacy against resistant strains of bacteria and fungi, making it a candidate for developing new antimicrobial agents .

Synthesis and Structure-Activity Relationship (SAR)

Understanding the synthesis of EAT and its analogs is crucial for optimizing its biological activity:

  • Synthesis : EAT can be synthesized through a multi-step process involving the condensation of 4-amino-1,2,5-oxadiazole with various pyrrolidine derivatives. The reaction conditions can be optimized to improve yield and purity .
  • Structure-Activity Relationship (SAR) : SAR studies are essential to identify the functional groups that contribute to the biological activity of EAT. Modifications at the pyrrolidine or triazole positions may enhance potency or selectivity towards specific biological targets .

Case Studies

Several case studies highlight the potential applications of EAT:

StudyFocusFindings
Study A Anticancer ActivityEAT demonstrated significant inhibition of tumor growth in xenograft models at well-tolerated doses .
Study B Antimicrobial TestingEAT showed broad-spectrum activity against both Gram-positive and Gram-negative bacteria, suggesting potential for development as an antibiotic .
Study C Kinase InhibitionEAT and its derivatives were tested against various kinases, revealing potent inhibition profiles that could lead to new cancer therapies .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their properties:

Compound Name R Group at Position 5 Molecular Formula Key Properties/Activities References
Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylate Methyl C₈H₁₀N₆O₃ High yield (96%), m.p. unspecified; simpler alkyl chain may reduce steric hindrance.
Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-ethyl-1H-1,2,3-triazole-4-carboxylate Ethyl C₉H₁₂N₆O₃ Discontinued due to stability/synthesis challenges; larger alkyl group may lower solubility.
Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-((diethylamino)methyl)-1H-1,2,3-triazole-4-carboxylate (Diethylamino)methyl C₁₂H₁₉N₇O₃ Branched amine enhances solubility; discontinued, suggesting potential synthesis hurdles.
Target Compound 1-Pyrrolidinylmethyl C₁₂H₁₇N₇O₃ Cyclic amine improves hydrogen bonding capacity; predicted higher metabolic stability.

Physicochemical Properties

  • Solubility : The pyrrolidinylmethyl group’s nitrogen atom may improve aqueous solubility compared to purely alkyl-substituted analogues (e.g., ethyl or methyl derivatives) .
  • Crystallinity: SHELX-refined crystal structures of similar compounds reveal that hydrogen bonding between the oxadiazole amino group and ester carbonyl influences packing efficiency .

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